molecular formula C5H15Cl3O2Si3 B12559246 1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane CAS No. 173727-69-0

1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane

Cat. No.: B12559246
CAS No.: 173727-69-0
M. Wt: 297.8 g/mol
InChI Key: IFUDTXWGMPGJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane is a chemical compound belonging to the class of organosilicon compounds. It is characterized by the presence of three silicon atoms connected by oxygen atoms, with three chlorine atoms attached to one of the silicon atoms and five methyl groups attached to the other silicon atoms. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane can be synthesized through several methods. One common method involves the reaction of trichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure the complete conversion of reactants to the desired product. The final product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Oxidation: The methyl groups can be oxidized to form silanols or other oxygen-containing functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base such as sodium hydroxide.

    Hydrolysis: Water or aqueous solutions are used, and the reaction is often carried out at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: The major products are substituted siloxanes with different functional groups.

    Hydrolysis: The major products are silanols and hydrochloric acid.

    Oxidation: The major products are silanols or other oxygen-containing siloxanes.

Scientific Research Applications

1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane has several applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of reaction mechanisms involving silicon-containing compounds.

    Biology: The compound is used in the development of silicon-based biomaterials and in the study of silicon’s role in biological systems.

    Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: The compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings.

Mechanism of Action

The mechanism by which 1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane exerts its effects involves the interaction of its silicon atoms with other molecules. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds. The methyl groups provide stability to the molecule and can undergo oxidation to form silanols. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

    1,1,1-Trichloroethane: A chloroalkane with similar chlorine substitution but lacks the silicon-oxygen backbone.

    1,1,1,3,5,5,5-Heptamethyltrisiloxane: A similar trisiloxane compound with different substituents.

    1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane: Another trisiloxane compound with vinyl groups instead of chlorine.

Uniqueness: 1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane is unique due to the presence of both chlorine and methyl groups attached to the silicon-oxygen backbone. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

trichloro-[dimethyl(trimethylsilyloxy)silyl]oxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15Cl3O2Si3/c1-11(2,3)9-12(4,5)10-13(6,7)8/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUDTXWGMPGJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15Cl3O2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569841
Record name 1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173727-69-0
Record name 1,1,1-Trichloro-3,3,5,5,5-pentamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.